molecular formula C23H35N2O3P B5199804 diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate

diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate

Cat. No.: B5199804
M. Wt: 418.5 g/mol
InChI Key: RXCGZUPDDYUDGH-UHFFFAOYSA-N
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Description

Diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate, also known as DIBMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBMAP is a phosphonate ester that is commonly used as a chelating agent, a ligand, and a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate as an inhibitor of acetylcholinesterase involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation can result in increased neurotransmission, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its application. As a chelating agent and ligand, this compound has been shown to have no significant toxicity or adverse effects on living organisms. However, as an inhibitor of acetylcholinesterase, this compound has the potential to cause toxicity and adverse effects, particularly in the nervous system. These effects can range from mild symptoms such as headache and dizziness to more severe symptoms such as convulsions and respiratory failure.

Advantages and Limitations for Lab Experiments

The advantages of using diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate in lab experiments include its high yield and purity, its versatility as a chelating agent and ligand, and its potential as an inhibitor of acetylcholinesterase. However, the limitations of using this compound in lab experiments include its potential toxicity and adverse effects, particularly when used as an inhibitor of acetylcholinesterase. Additionally, the cost of this compound can be relatively high compared to other chelating agents and ligands.

Future Directions

There are several future directions for the study of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound in fields such as catalysis, materials science, and medicinal chemistry. Additionally, further research is needed to fully understand the potential toxicity and adverse effects of this compound, particularly when used as an inhibitor of acetylcholinesterase.

Synthesis Methods

The synthesis of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate involves the reaction of diisobutyl phosphite with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with aniline to obtain this compound. The yield of this synthesis method is typically high, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate has a wide range of potential applications in scientific research. It is commonly used as a chelating agent in the preparation of metal complexes, which have applications in catalysis, materials science, and medicinal chemistry. This compound is also used as a ligand in the preparation of transition metal complexes, which have applications in organic synthesis and catalysis. Additionally, this compound has been studied as a potential inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Properties

IUPAC Name

4-[anilino-[bis(2-methylpropoxy)phosphoryl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N2O3P/c1-18(2)16-27-29(26,28-17-19(3)4)23(24-21-10-8-7-9-11-21)20-12-14-22(15-13-20)25(5)6/h7-15,18-19,23-24H,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGZUPDDYUDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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